molecular formula C11H11ClO3S B12108490 6-ethyl-2H-chromene-3-sulfonyl chloride

6-ethyl-2H-chromene-3-sulfonyl chloride

Cat. No.: B12108490
M. Wt: 258.72 g/mol
InChI Key: FKNDMJVCJYODPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2H-chromene-3-sulfonyl chloride typically involves the sulfonylation of 6-ethyl-2H-chromene. One common method includes the reaction of 6-ethyl-2H-chromene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Properties

Molecular Formula

C11H11ClO3S

Molecular Weight

258.72 g/mol

IUPAC Name

6-ethyl-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C11H11ClO3S/c1-2-8-3-4-11-9(5-8)6-10(7-15-11)16(12,13)14/h3-6H,2,7H2,1H3

InChI Key

FKNDMJVCJYODPY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OCC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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